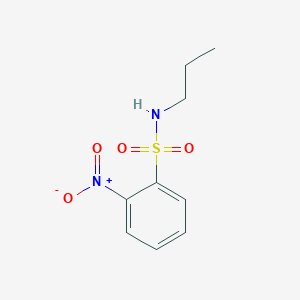

2-nitro-N-propylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOSRAUGLQAPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367879 | |

| Record name | 2-nitro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-63-1 | |

| Record name | 2-Nitro-N-propylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-nitro-N-propylbenzenesulfonamide: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of 2-nitro-N-propylbenzenesulfonamide, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The primary synthetic route involves the reaction of 2-nitrobenzenesulfonyl chloride with n-propylamine. This document outlines the experimental protocol, presents relevant data in a structured format, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The principal method for synthesizing this compound is the sulfonylation of n-propylamine with 2-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The general reaction is as follows:

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material 1 | 2-Nitrobenzenesulfonyl chloride | [1] |

| Molar Amount (mmol) | 45.62 | [1] |

| Mass (g) | 10.11 | [1] |

| Starting Material 2 | Isopropylamine | [1] |

| Molar Amount (mmol) | 68.85 | [1] |

| Mass (g) | 11.07 | [1] |

| Base | Triethylamine | [1] |

| Molar Amount (mmol) | 93 | [1] |

| Volume (ml) | 13 | [1] |

| Solvent | Dichloromethane | [1] |

| Volume (ml) | 50 | [1] |

| Reaction Time | 6 hours | [1] |

| Reaction Temperature | Room Temperature (after initial ice-cooling) | [1] |

| Product Yield | 96% | [1] |

| Product Mass (g) | 10.73 | [1] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of N-substituted 2-nitrobenzenesulfonamides, adapted for the synthesis of the target molecule, this compound. This protocol is based on established procedures for similar primary amines.[1][2][3]

Materials and Equipment

-

2-Nitrobenzenesulfonyl chloride

-

n-Propylamine

-

Triethylamine (or another suitable base like pyridine)

-

Dichloromethane (or another suitable aprotic solvent)

-

1N Hydrochloric acid

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve n-propylamine (1.5 equivalents) and triethylamine (2.0 equivalents) in dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the mixture in an ice-water bath. To the stirred solution, add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over a period of 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: Upon completion of the reaction, quench the mixture by adding 1N hydrochloric acid.[2] Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1N hydrochloric acid, water, and finally with brine.[1][2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][2]

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure product.[2]

Synthesis Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

2-nitro-N-propylbenzenesulfonamide chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 2-nitro-N-propylbenzenesulfonamide. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Structure and Properties

This compound is an organic compound belonging to the benzenesulfonamide class, characterized by a nitro group substitution on the benzene ring.

Chemical Structure:

The chemical structure of this compound is represented as follows:

Molecular Formula: C₉H₁₂N₂O₄S[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 244.27 g/mol | [1] |

| CAS Number | 89840-63-1 | [1] |

| Predicted Boiling Point | 396.3 ± 44.0 °C | [1] |

| Predicted Density | 1.321 ± 0.06 g/cm³ | |

| Predicted pKa | 10.77 ± 0.40 | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

General Experimental Protocol:

The synthesis can be carried out as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve n-propylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 2-nitrobenzenesulfonyl chloride in the same solvent to the flask.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Diagram 1: General Synthesis Workflow for this compound

Caption: General synthesis workflow for this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not available in the current scientific literature. However, based on the known activities of the broader classes of nitrobenzenesulfonamides and sulfonamides, several potential areas of biological activity can be inferred. It is crucial to note that these are potential activities and require experimental validation for this specific compound.

3.1. Potential Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. The presence of the nitro group on the benzene ring can modulate this activity. Nitroaromatic compounds are known to exhibit antimicrobial effects, often through mechanisms involving the reduction of the nitro group to produce toxic reactive nitrogen species within the microbial cell.[2] These reactive species can lead to DNA damage and cell death.[2] Therefore, this compound could potentially exhibit activity against a range of bacterial and fungal pathogens.

3.2. Potential Cytotoxic and Anticancer Activity

Several nitrobenzenesulfonamide derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines.[3] The mechanism of action is often linked to the generation of reactive oxygen species (ROS) and oxidative stress within cancer cells. The electron-withdrawing nature of the nitro group can play a role in these processes. Some studies have explored nitrobenzenesulfonamides as hypoxic cell selective cytotoxic agents, which are more toxic to cancer cells in low-oxygen environments, a common feature of solid tumors.[3]

3.3. Other Potential Biological Activities

The sulfonamide moiety is a versatile pharmacophore found in drugs with a wide range of therapeutic applications, including anti-inflammatory, antiviral, and diuretic activities. The specific biological profile of this compound would be determined by the interplay of the sulfonamide group, the nitroaromatic ring, and the N-propyl substituent.

Future Research Directions

The lack of experimental data on this compound highlights several key areas for future research:

-

Synthesis and Characterization: A detailed, optimized synthesis protocol and full characterization of the compound's physicochemical properties, including melting point and solubility in various solvents, are needed.

-

Biological Screening: The compound should be screened for a range of biological activities, including antimicrobial (antibacterial and antifungal) and cytotoxic effects against a panel of cancer cell lines.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications to the alkyl chain and the position of the nitro group could provide valuable insights into the structure-activity relationships of this class of compounds.

Conclusion

This compound is a readily synthesizable compound with potential for a range of biological activities based on the known properties of the nitrobenzenesulfonamide scaffold. While there is a clear need for experimental investigation to validate these potential applications, the existing literature on related compounds provides a strong rationale for further research into this molecule. This technical guide serves as a foundational resource for scientists interested in exploring the chemical and biological properties of this compound.

References

- 1. 2-Nitro-N-n-propylbenzenesulfonamide | 89840-63-1 [amp.chemicalbook.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-nitro-N-propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-nitro-N-propylbenzenesulfonamide, a small molecule of interest in chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, and a proposed synthesis protocol. Due to the limited publicly available data on this specific compound, this guide leverages information from closely related 2-nitrobenzenesulfonamide analogs to present potential experimental workflows for synthesis, analysis, and biological screening. The methodologies and data presented herein are intended to serve as a foundational resource for researchers initiating studies on this and similar compounds.

Chemical Identity and Properties

This compound is a sulfonamide derivative with a nitro group at the ortho position of the benzene ring and an N-propyl substituent on the sulfonamide nitrogen.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 89840-63-1 | [1] |

| Molecular Formula | C₉H₁₂N₂O₄S | [1] |

| Molecular Weight | 244.27 g/mol | [1] |

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. Experimental verification of these properties is recommended.

| Property | Predicted Value | Source |

| Boiling Point | 396.3 ± 44.0 °C | [1] |

| Density | 1.321 ± 0.06 g/cm³ | [1] |

| pKa | 10.77 ± 0.40 | [1] |

Synthesis Protocol

Proposed Synthesis of this compound

This protocol is based on the Fukuyama amine synthesis, a mild and efficient method for the preparation of secondary amines from primary amines via a 2-nitrobenzenesulfonamide intermediate.[3]

Reaction Scheme:

References

A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-nitro-N-propylbenzenesulfonamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted values and characteristic ranges derived from analogous compounds and foundational spectroscopic principles. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to facilitate experimental replication and data interpretation.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₉H₁₂N₂O₄S[1] Molecular Weight: 244.27 g/mol [1] CAS Number: 89840-63-1[1]

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are based on data from structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 7.6 | m | 4H | Aromatic protons (C₆H₄) |

| ~ 5.0 - 4.8 | t | 1H | N-H (sulfonamide) |

| ~ 3.0 - 2.9 | q | 2H | -CH₂- (propyl, adjacent to NH) |

| ~ 1.6 - 1.5 | sextet | 2H | -CH₂- (propyl, middle) |

| ~ 0.9 | t | 3H | -CH₃ (propyl) |

Note: The chemical shift of the N-H proton can be broad and its position may vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148.0 | C-NO₂ (aromatic) |

| ~ 138.0 | C-SO₂ (aromatic) |

| ~ 133.0 - 124.0 | Aromatic CH carbons |

| ~ 45.0 | -CH₂- (propyl, adjacent to NH) |

| ~ 22.0 | -CH₂- (propyl, middle) |

| ~ 11.0 | -CH₃ (propyl) |

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3350 - 3250 | Medium | N-H Stretch | Sulfonamide (-SO₂NH-) |

| ~ 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~ 2960 - 2850 | Medium | C-H Stretch | Aliphatic (propyl) |

| ~ 1530 - 1510 | Strong | Asymmetric N-O Stretch | Nitro (-NO₂)[2][3] |

| ~ 1350 - 1330 | Strong | Symmetric N-O Stretch | Nitro (-NO₂)[2][3] |

| ~ 1340 - 1310 | Strong | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH-) |

| ~ 1170 - 1150 | Strong | Symmetric S=O Stretch | Sulfonamide (-SO₂NH-) |

| ~ 860 - 840 | Medium | C-N Stretch | Aromatic Nitro Compound |

Note: The presence of two strong bands for the nitro group (asymmetric and symmetric stretches) and two strong bands for the sulfonyl group are highly characteristic.[2]

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 244 | [M]⁺, Molecular Ion |

| 227 | [M - OH]⁺ (from nitro group rearrangement) |

| 186 | [M - C₃H₇N]⁺ or [M - C₃H₆]⁺ |

| 156 | [M - SO₂NHC₃H₇]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 76 | [C₆H₄]⁺ |

Note: The molecular ion peak is expected at m/z 244. Fragmentation patterns in mass spectrometry provide valuable structural information. Common fragmentation pathways for sulfonamides involve cleavage of the S-N and S-C bonds.[4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard organic compound analysis.

Nuclear magnetic resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.[6]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[7]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of 300 MHz or higher for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.[6]

-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[10]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.[11]

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[9]

-

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.[12][13]

-

Sample Introduction:

-

Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer. This can be done via direct infusion or by coupling the MS to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Ionization:

-

Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique that causes extensive fragmentation, which is useful for structural elucidation.[4] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preferentially observe the molecular ion.

-

-

Mass Analysis and Detection:

-

The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.[4]

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Caption: Logical flow for integrating multi-spectroscopic data for structure elucidation.

References

- 1. 2-Nitro-N-n-propylbenzenesulfonamide | 89840-63-1 [amp.chemicalbook.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. youtube.com [youtube.com]

- 6. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Solubility of 2-nitro-N-propylbenzenesulfonamide in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 2-nitro-N-propylbenzenesulfonamide in organic solvents. Due to a lack of publicly available solubility data for this specific compound, this document provides a comprehensive overview of established methodologies for solubility determination and presents representative data for structurally similar sulfonamide compounds. This guide serves as a practical framework for researchers aiming to characterize the solubility of this compound or other novel sulfonamides.

Introduction to Sulfonamide Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and manufacturing processes. Sulfonamides, a class of synthetic antimicrobial agents, often exhibit variable solubility in different solvent systems. Understanding the solubility of a specific sulfonamide, such as this compound, in a range of organic solvents is essential for tasks such as crystallization, purification, and the preparation of liquid formulations.

Quantitative Solubility Data for Structurally Related Sulfonamides

While specific data for this compound is not available in the cited literature, the following table summarizes the mole fraction solubility (x₁) of other relevant sulfonamides in various organic solvents at different temperatures. This data, adapted from studies on similar compounds, provides a comparative reference for estimating the potential solubility behavior of this compound.

| Sulfonamide | Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Sulfadiazine | Dimethylacetamide | Not Specified | ~1.1 x 10⁻¹ |

| Sulfisomidine | Dioxane-Water | Not Specified | Variable (Bell-shaped profile) |

| Sulfathiazole | Dimethylacetamide | Not Specified | ~1.1 x 10⁻¹ |

| Sulfamethoxazole | Dimethylacetamide | Not Specified | ~1.1 x 10⁻¹ |

| Methanesulfonamide | Methanol | 283.15 | 0.0459 |

| Methanesulfonamide | Methanol | 323.15 | 0.1383 |

| Methanesulfonamide | Ethanol | 283.15 | 0.0125 |

| Methanesulfonamide | Ethanol | 323.15 | 0.0432 |

| Methanesulfonamide | Ethyl Acetate | 283.15 | 0.0006 |

| Methanesulfonamide | Ethyl Acetate | 323.15 | 0.0028 |

Note: The data for sulfadiazine, sulfisomidine, sulfathiazole, and sulfamethoxazole are qualitative estimations based on the extended Hildebrand solubility approach. The data for methanesulfonamide is from experimental measurements.[1][2]

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method often depends on the desired accuracy, the amount of available sample, and the properties of the solute and solvent. The two most common methods are the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.[3][4][5] It involves preparing a saturated solution, separating the solid and liquid phases, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-capped vial or a jacketed glass vessel).

-

The container is placed in a thermostatically controlled shaker or a stirring system to maintain a constant temperature.

-

The mixture is agitated for a sufficient period to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

-

A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Solute Quantification:

-

A known mass or volume of the clear supernatant is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the dried solute is weighed again. The difference in weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent, molarity (mol/L), or mole fraction.

-

UV-Visible Spectrophotometry Method

For compounds that possess a chromophore, such as this compound with its nitro group, UV-Visible spectrophotometry offers a sensitive and often faster alternative to the gravimetric method.[6][7]

Detailed Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the desired organic solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve is constructed by plotting absorbance versus concentration. This curve should demonstrate a linear relationship in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation of Saturated Solution and Sampling:

-

A saturated solution is prepared as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, a sample of the supernatant is withdrawn through a filter as described previously (Section 3.1, step 2).

-

-

Sample Analysis:

-

The withdrawn supernatant is carefully diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at the same λmax used for the standards.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The original concentration of the saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of the compound.

-

Conclusion

References

- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. ecommons.luc.edu [ecommons.luc.edu]

Technical Guide: Physicochemical Properties of 2-nitro-N-propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the known physicochemical properties of 2-nitro-N-propylbenzenesulfonamide, with a specific emphasis on its melting and boiling points. This document is intended to serve as a resource for professionals in research and development who require accurate physical data and standardized experimental protocols.

Core Physicochemical Data

The determination of a compound's melting and boiling points is fundamental to its characterization, providing insights into its purity, stability, and potential processing conditions. The available data for this compound is summarized below.

| Property | Value |

| Melting Point | Data not readily available in cited literature |

| Boiling Point | 396.3 ± 44.0 °C[1] |

Note: The significant uncertainty in the boiling point suggests it may be a predicted value.

Experimental Protocols

While specific experimental records for this compound are not detailed in the available literature, the following standard methodologies are broadly applicable for the determination of melting and boiling points of sulfonamide derivatives.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Thiele tube with a high-boiling point oil like paraffin or silicone oil, or a digital melting point device)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry crystalline sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is immersed in the oil bath of a Thiele tube. The apparatus is heated slowly, with constant stirring, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Digital Apparatus: The capillary tube is placed in the heating block of a digital melting point apparatus. The heating rate is programmed, and the sample is observed through a magnified viewing port.

-

-

Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is highly dependent on the atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath)

-

Beaker

Procedure:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

Heating: The test tube is attached to a thermometer and immersed in a heating bath. The bath is heated gradually.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until the bubbling is continuous.

-

Cooling and Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Workflow Visualization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound, such as this compound.

Caption: Workflow for Compound Characterization.

References

The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of nitrobenzenesulfonamides, a class of organic compounds that have carved a unique niche in both synthetic chemistry and drug discovery. From their origins rooted in the broader history of sulfonamide antibacterials to their contemporary applications as versatile synthetic intermediates and targeted therapeutic agents, this document traces their evolution. We will delve into the key historical milestones, detail the fundamental synthetic methodologies, and present a curated overview of their diverse biological activities. This guide is intended to be a comprehensive resource, featuring structured data, detailed experimental protocols, and visual representations of key biological pathways to facilitate a deeper understanding and inspire future research in this fascinating area of medicinal chemistry.

A Historical Overview: From Sulfa Drugs to Specialized Reagents

The story of nitrobenzenesulfonamides is intrinsically linked to the groundbreaking discovery of sulfonamide drugs in the 1930s. Gerhard Domagk's Nobel Prize-winning work on Prontosil, a sulfonamide-containing dye with remarkable antibacterial properties, ushered in the era of chemotherapy.[1][2] It was discovered that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide.[1] This revelation sparked a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in the quest for improved efficacy and reduced toxicity.[3][4]

While the initial focus was on aminosulfonamides for their antibacterial action, the utility of the nitro-substituted analogues, nitrobenzenesulfonamides, emerged from a different scientific pursuit: the art of organic synthesis. The electron-withdrawing nature of the nitro group made the sulfonamide proton more acidic, facilitating reactions at the nitrogen atom. This property was ingeniously exploited to develop nitrobenzenesulfonamides, particularly 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide, as highly effective protecting groups for primary amines.[5][6][7][8][9] This strategy, often referred to as the "Ns-strategy," allowed for the selective modification of complex molecules by temporarily masking reactive amine functionalities.[8]

The ease of both introduction and subsequent mild cleavage of the nosyl group made it a valuable tool in the synthesis of complex natural products and other intricate molecular architectures.[5] It was only later that the intrinsic biological activities of nitrobenzenesulfonamides themselves came into sharper focus, leading to their investigation as potential therapeutic agents in their own right. This journey from a synthetic auxiliary to a pharmacologically active scaffold underscores the often-serendipitous path of drug discovery.

Synthetic Methodologies: Crafting the Core Structure

The synthesis of nitrobenzenesulfonamides is primarily achieved through the reaction of a corresponding nitrobenzenesulfonyl chloride with an amine. This robust and versatile method allows for the generation of a wide array of N-substituted derivatives.

General Synthesis of Nitrobenzenesulfonamides

The most common and straightforward method for the preparation of nitrobenzenesulfonamides involves the reaction of a nitrobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.[10]

Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide [11]

-

Materials:

-

4-Nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g)

-

p-Anisidine (10.00 mmol, 1.2320 g)

-

1 M Sodium Carbonate (Na₂CO₃) solution (10 mL)

-

Deionized water (50 mL)

-

Isopropanol

-

-

Procedure:

-

To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride and p-anisidine.

-

Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask.

-

Stir the mixture vigorously at room temperature for approximately 4 days.

-

Collect the resulting solid product by suction filtration.

-

Wash the product with deionized water followed by isopropanol.

-

Dry the purified product in an oven at a low temperature to yield N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide.

-

Synthesis of the Parent 4-Nitrobenzenesulfonamide

The parent 4-nitrobenzenesulfonamide can be readily synthesized by the reaction of 4-nitrobenzenesulfonyl chloride with ammonia.[12]

Experimental Protocol: Synthesis of 4-Nitrobenzenesulfonamide [12]

-

Materials:

-

4-Nitrobenzenesulfonyl chloride (6.7 g)

-

Ammonia water (10 mL)

-

Ethyl acetate (100 mL)

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To 6.7 g of 4-nitrobenzenesulfonyl chloride, add 10 mL of ammonia water while cooling in an ice bath.

-

Stir the mixture at room temperature for 3 hours.

-

Extract the reaction mixture with 100 mL of ethyl acetate.

-

Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain 4-nitrobenzenesulfonamide.

-

The following diagram illustrates the general synthetic workflow for preparing N-substituted nitrobenzenesulfonamides.

Biological Activities and Therapeutic Potential

Nitrobenzenesulfonamides have emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities. Their therapeutic potential is being explored in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant area of research has focused on the development of nitrobenzenesulfonamide derivatives as anticancer agents.

Certain p-nitrobenzenesulfonamide derivatives have been identified as potent inverse agonists of the Estrogen-Related Receptor Alpha (ERRα).[13] ERRα is an orphan nuclear receptor that plays a crucial role in regulating cellular energy metabolism and is often overexpressed in cancers such as triple-negative breast cancer (TNBC).[13][14] By acting as inverse agonists, these compounds can suppress the transcriptional activity of ERRα, leading to the inhibition of cancer cell proliferation, migration, and invasion.[13]

The proposed mechanism involves the binding of the nitrobenzenesulfonamide derivative to the ligand-binding pocket of ERRα, which induces a conformational change that displaces the activation helix H12 from its active position.[10][12] This prevents the recruitment of coactivators like PGC-1α, thereby repressing the transcription of ERRα target genes involved in metabolic pathways that fuel cancer cell growth.[14][15]

The following diagram illustrates the signaling pathway of ERRα and the inhibitory effect of a nitrobenzenesulfonamide inverse agonist.

Nitroaromatic compounds are known to be bioreductively activated under hypoxic conditions, which are characteristic of solid tumors. This has led to the investigation of nitrobenzenesulfonamides as hypoxic cell-selective cytotoxic agents.[16] The mechanism is believed to involve the enzymatic reduction of the nitro group to form reactive radical species that can induce cellular damage and cell death, preferentially in the low-oxygen environment of tumors.[2]

Table 1: Anticancer Activity of Selected Nitrobenzenesulfonamide Derivatives

| Compound | Target/Cell Line | Activity | IC₅₀/EC₅₀ | Reference |

| p-Nitrobenzenesulfonamide Derivative | ERRα | Inverse Agonist | 0.80 µM | [13] |

| N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide | Hypoxic EMT6 mammary carcinoma cells | Cytotoxicity | Surviving fraction of 3 x 10⁻³ at 1 mM | [16] |

| Fluoro-thiourea derivative with sulfonamide | HuCCA-1 cell line | Cytotoxicity | 14.47 µM | [17] |

| Thiazolone-based benzenesulfonamides | MDA-MB-231 and MCF-7 breast cancer cells | Antiproliferative | 1.52–6.31 μM | [6] |

Antimicrobial Activity

The historical roots of sulfonamides as antibacterials also extend to some nitrobenzenesulfonamide derivatives. The antimicrobial mechanism of nitroaromatic compounds is generally attributed to the reductive activation of the nitro group by microbial nitroreductases.[1][2][3][18][19] This process generates cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as reactive nitrogen species like nitric oxide, which can damage cellular macromolecules, including DNA, leading to cell death.[2][18]

Table 2: Antimicrobial Activity of Selected Nitro-containing Compounds

| Compound | Microorganism | Activity | MIC | Reference |

| Nitrotriazole derivative | C. krusei | Antifungal | 1 µM | [3] |

| 5-Nitroimidazole derivatives | Various bacteria | Antibacterial | Varies | [2] |

The following diagram illustrates the general mechanism of antimicrobial action for nitroaromatic compounds.

Anti-inflammatory Activity

Certain sulfonamide derivatives have demonstrated anti-inflammatory properties, and this activity is being explored in nitrobenzenesulfonamide analogues. The mechanisms can be varied, but often involve the inhibition of key inflammatory mediators. For instance, some sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[20][21] Others may act by stabilizing lysosomal membranes, thereby preventing the release of enzymes that contribute to tissue damage during inflammation.[20]

Future Directions and Conclusion

The journey of nitrobenzenesulfonamides from indispensable tools in organic synthesis to promising therapeutic agents is a testament to the continuous evolution of medicinal chemistry. Their rich history and diverse biological activities provide a fertile ground for future research.

Key areas for future exploration include:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different biological targets will enable the rational design of more potent and selective derivatives.

-

Mechanism of Action Elucidation: For many of the observed biological effects, the precise molecular mechanisms remain to be fully elucidated. Further studies are needed to identify and validate the specific cellular targets and signaling pathways involved.

-

Development of Novel Therapeutics: The promising preclinical data for anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation and optimization of lead compounds for potential clinical development.

References

- 1. A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. Exploring the binding mode and thermodynamics of inverse agonists against estrogen-related receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Crystal structure of human estrogen-related receptor alpha in complex with a synthetic inverse agonist reveals its novel molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Nitro Group in 2-Nitro-N-propylbenzenesulfonamide: A Gateway to Molecular Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity of the nitro group in 2-nitro-N-propylbenzenesulfonamide, a versatile intermediate in synthetic chemistry. The presence of the electron-withdrawing nitro group ortho to the sulfonamide moiety dictates the molecule's reactivity, primarily centered around the reduction of the nitro group itself and nucleophilic aromatic substitution on the benzene ring. This document outlines the key chemical transformations, provides detailed experimental protocols for analogous compounds, summarizes quantitative data, and presents visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and chemical development. While specific data for this compound is limited in published literature, this guide leverages data from closely related analogs to predict its chemical behavior and utility.

Core Reactivity Principles

The chemical behavior of this compound is dominated by the interplay between the nitro (-NO₂) group and the N-propylbenzenesulfonamide backbone. The nitro group is a strong electron-withdrawing group, exerting both inductive and resonance effects.[1] This electronic influence has two major consequences:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency induced in the aromatic ring, particularly at the ortho and para positions relative to the nitro group, makes the ring susceptible to attack by nucleophiles.[2][3]

-

Facile Reduction of the Nitro Group: The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the corresponding amine (-NH₂).[4] This transformation is a cornerstone of aromatic chemistry, providing access to a wide range of further functionalization.

Reduction of the Nitro Group: Synthesis of 2-Amino-N-propylbenzenesulfonamide

The most prominent reaction of the nitro group in this compound is its reduction to form 2-amino-N-propylbenzenesulfonamide. This transformation is critical for accessing derivatives with diverse biological and chemical properties. The resulting aniline is a key building block for the synthesis of heterocycles, amides, and other functionalities.

The reduction can be achieved through several methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[5] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of an Aryl Nitro Compound

-

Setup: A solution of the nitroarene (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of Pd/C (typically 5-10 mol%) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, evacuated, and purged with hydrogen gas. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude amine.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Metal-Mediated Reduction (e.g., with Stannous Chloride)

Reduction using metals in acidic or neutral media is a classic and reliable method. Stannous chloride (SnCl₂) is a widely used reagent for the selective reduction of nitro groups in the presence of other reducible functionalities.[4][6][7]

Experimental Protocol: General Procedure for the Reduction of an Aryl Nitro Compound with Stannous Chloride [8]

-

Setup: To a solution of the aryl nitro compound (1.0 equivalent) in ethanol (5 mL per mmol of substrate), stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) is added.[8]

-

Reaction: The reaction mixture is stirred, and if necessary, heated to reflux. The progress of the reaction is monitored by TLC.

-

Work-up: After completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a basic aqueous solution (e.g., 2M KOH or saturated NaHCO₃) to precipitate tin salts.[8]

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting crude amine can be purified by column chromatography or recrystallization.

Quantitative Data for Analogous Reductions

| Nitroarene | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-nitrobenzene | Fe/NH₄Cl | EtOH/H₂O | 1 | 98 | [8] |

| 4-Nitrobenzonitrile | Fe/NH₄Cl | EtOH/H₂O | 1 | 91 | [8] |

| 1-Chloro-2-nitrobenzene | SnCl₂·2H₂O | EtOH | 2 | 84 | [8] |

| 3-Nitroacetophenone | SnCl₂·2H₂O | EtOH | 2 | 79 | [8] |

Table 1: Representative yields for the reduction of various nitroarenes using common laboratory reagents. These data suggest that high yields can be expected for the reduction of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the ortho-nitro group activates the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr).[2] This reaction typically requires a leaving group (such as a halogen) on the ring, usually positioned ortho or para to the nitro group. In the absence of a leaving group on this compound itself, this reactivity is more relevant for derivatives, such as 4-halo-2-nitro-N-propylbenzenesulfonamide.

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][9] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[10][11]

Experimental Protocol: General Procedure for SNAr on a Nitro-activated Aryl Halide

-

Setup: The nitro-activated aryl halide (1.0 equivalent) and a suitable base (e.g., K₂CO₃, NaH) are dissolved in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: The nucleophile (1.0-1.5 equivalents) is added to the solution.

-

Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates. The reaction is monitored by TLC or HPLC.

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data for Analogous SNAr Reactions

| Substrate | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1-Fluoro-2,4-dinitrobenzene | Aniline | N/A | EtOH | 1 | 95 | Org. Syn. Coll. Vol. 4, p.58 (1963) |

| 1-Chloro-2-nitrobenzene | Benzenesulfonamide | K₂CO₃ | DMF | 0.2 | 97 | [12] |

| 1-Chloro-4-nitrobenzene | Phenol | K₂CO₃ | DMF | 12 | 92 | J. Org. Chem. 2005, 70, 7, 2775–2778 |

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Conclusion

This compound serves as a valuable scaffold in synthetic chemistry, primarily due to the versatile reactivity of its nitro group. The reduction of this group to an amine opens up a vast chemical space for further derivatization, while the electron-withdrawing nature of the nitro group can be exploited for nucleophilic aromatic substitution reactions on appropriately substituted analogs. The experimental protocols and quantitative data presented, derived from closely related compounds, provide a robust framework for researchers to design and execute synthetic strategies involving this and similar molecules. The continued exploration of the reactivity of such building blocks is essential for the advancement of medicinal chemistry and drug development.

References

- 1. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. scispace.com [scispace.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Concerted nucleophilic aromatic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Nitro-N-propylbenzenesulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzenesulfonamides, commonly referred to as nosyl amides, are versatile intermediates in modern organic synthesis. The 2-nitrobenzenesulfonyl (Ns) group serves as an excellent protecting group for primary and secondary amines due to its ease of installation, stability to a range of reaction conditions, and, most notably, its mild cleavage conditions. This contrasts with more traditional sulfonamide protecting groups like the p-toluenesulfonyl (tosyl) group, which often require harsh conditions for removal.[1][2] The electron-withdrawing nature of the ortho-nitro group activates the sulfonyl group, facilitating nucleophilic aromatic substitution for deprotection under mild conditions, typically with thiolates.[3][4][5]

The use of 2-nitrobenzenesulfonamides is a cornerstone of the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines.[3][6] This methodology involves the alkylation of a nosyl-protected primary amine, followed by the removal of the nosyl group. This approach has been successfully applied in the synthesis of various complex molecules, including natural products like lipogrammistin-A and acylpolyamine spider toxins.[4][7][8]

This document provides detailed application notes and experimental protocols for the use of 2-nitro-N-propylbenzenesulfonamide as a representative example of the broader class of 2-nitrobenzenesulfonamides in organic synthesis.

Data Presentation

Table 1: Comparison of Deprotection Conditions for 2-Nitrobenzenesulfonamides

| Deprotection Reagent(s) | Base | Solvent | Temperature | Time | Yield | Reference |

| Thiophenol (PhSH) | Potassium hydroxide (KOH) | Acetonitrile | 50 °C | 40 min | 89-91% | [3] |

| Thiophenol (PhSH) | Cesium carbonate (Cs₂CO₃) | DMF | Room Temp. | - | High to Excellent | [4][5] |

| 2-Mercaptoethanol (HSCH₂CH₂OH) | DBU | DMF | Room Temp. | - | High to Excellent | [4][5] |

| Perfluorinated thiol (C₈F₁₇(CH₂)₂SH) | Potassium carbonate (K₂CO₃) | - | - | - | High | [9] |

| Polymer-supported thiophenol | Cesium carbonate (Cs₂CO₃) | THF | Room Temp. | 24 h | 96% | [10] |

| Polymer-supported thiophenol | Cesium carbonate (Cs₂CO₃) | THF | 80 °C (Microwave) | 6 min | - | [10] |

| p-Mercaptobenzoic acid | - | - | - | - | - | [11] |

Note: Yields are highly substrate-dependent. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DMF = Dimethylformamide, THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: Synthesis of this compound (Nosyl Protection of Propylamine)

This protocol describes the general procedure for the protection of a primary amine, propylamine, with 2-nitrobenzenesulfonyl chloride.

Materials:

-

Propylamine

-

2-Nitrobenzenesulfonyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve propylamine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Protocol 2: Alkylation of this compound (Fukuyama-Mitsunobu Reaction)

This protocol outlines a general procedure for the N-alkylation of the nosyl-protected propylamine with an alcohol under Fukuyama-Mitsunobu conditions.[6]

Materials:

-

This compound

-

Alcohol (R-OH)

-

Triphenylphosphine (PPh₃) or other suitable phosphine

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe for addition of reagents

-

Nitrogen or Argon atmosphere

Procedure:

-

To a solution of this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the N,N-disubstituted 2-nitrobenzenesulfonamide.

Protocol 3: Deprotection of the 2-Nitrobenzenesulfonyl (Nosyl) Group

This protocol provides a general method for the removal of the nosyl group to yield the free secondary amine, based on the procedure described by Fukuyama and colleagues.[3]

Materials:

-

N-alkyl-2-nitro-N-propylbenzenesulfonamide (the product from Protocol 2)

-

Thiophenol

-

Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath or oil bath

Procedure:

-

In a round-bottom flask, dissolve thiophenol (2.5 eq) in acetonitrile or DMF.

-

Cool the mixture in an ice-water bath and add a solution of potassium hydroxide (2.5 eq) or cesium carbonate (2.0 eq).

-

After stirring for a few minutes, add a solution of the N-alkyl-2-nitro-N-propylbenzenesulfonamide (1.0 eq) in the same solvent.

-

Remove the ice bath and heat the reaction mixture (e.g., to 50 °C) for 40 minutes to a few hours, monitoring by TLC.[3]

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude amine can be purified by column chromatography on silica gel or by distillation.[3]

Visualizations

Caption: Synthetic workflow for the preparation of secondary amines using the nosyl strategy.

Caption: Mechanism of nosyl group deprotection via nucleophilic aromatic substitution.

References

- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fukuyama amine synthesis | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and materials science research, the strategic protection and deprotection of functional groups is paramount. The amine functional group, due to its nucleophilicity and basicity, often requires protection to prevent unwanted side reactions.[1][2][3] The 2-nitrobenzenesulfonyl (nosyl, Ns) group, pioneered by Fukuyama and his research group, has emerged as an exceptionally versatile and valuable tool for the protection of primary and secondary amines.[4][5][6]

Unlike the more traditional p-toluenesulfonyl (tosyl, Ts) group, which is known for its high stability but often requires harsh conditions for removal, the nosyl group offers a key advantage: it can be cleaved under remarkably mild conditions.[7][8] This is attributed to the electron-withdrawing nature of the ortho-nitro group, which facilitates nucleophilic aromatic substitution for deprotection.[9] These characteristics make 2-nitrobenzenesulfonamides, such as 2-nitro-N-propylbenzenesulfonamide, ideal intermediates in complex synthetic pathways.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of the 2-nitrobenzenesulfonyl group in amine protection.

Application Notes

The primary utility of the 2-nitrobenzenesulfonyl group stems from the formation of stable sulfonamide adducts upon reaction with amines.[4] The strong electron-withdrawing effect of the nosyl group significantly attenuates the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide range of reaction conditions.[4]

Key Features and Applications:

-

Protection of Primary and Secondary Amines: 2-Nitrobenzenesulfonyl chloride (Ns-Cl) reacts readily with primary and secondary amines to form stable, often crystalline, sulfonamides. This transformation is robust and high-yielding.

-

Activation for N-Alkylation (Fukuyama Amine Synthesis): The nosyl group renders the sulfonamide N-H proton acidic. This allows for the deprotonation and subsequent alkylation of N-monosubstituted nosylamides under mild conditions, such as the Mitsunobu reaction or using a weak base with an alkyl halide. This three-step sequence (nosylation, alkylation, denosylation) provides a powerful method for the synthesis of secondary amines from primary amines.[5][6][10]

-

Mild Deprotection Conditions: The most significant advantage of the nosyl group is its facile cleavage. Deprotection is typically achieved by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[10][11] The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine under conditions that leave many other protecting groups intact.[5][10]

-

Orthogonal Protection Strategies: The nosyl group is stable under conditions used to cleave other common amine protecting groups, such as carbamates (e.g., Boc, Cbz). Furthermore, related dinitrobenzenesulfonyl (DNs) groups can be removed selectively in the presence of a nosyl group, enabling complex orthogonal protection schemes.[11][12]

Data Presentation

Table 1: Representative Conditions for Amine Protection (Nosylation)

| Substrate (Amine) | Reagents | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| (R)-Phenylglycinol | 2-Nitrobenzenesulfonyl chloride | Triethylamine | THF/Water | Room Temp | 70.5 h | Not specified | [13] |

| Primary/Secondary Amine | 2-Nitrobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | Not specified | Not specified | Good to Excellent | [14] |

| Primary/Secondary Amine | 2-Nitrobenzenesulfonyl chloride | Triethylamine | THF | Room Temp | Not specified | Good to Excellent | [15] |

| N-Methylbenzylamine | 2-Nitrobenzenesulfonyl chloride | Pyridine | CH₂Cl₂ | 0 to Room Temp | 2 h | 98 | [16] |

Table 2: Representative Conditions for Nosyl Group Deprotection

| Substrate (Nosylamide) | Thiol Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| N-Nosyl-α-amino acids | Mercaptoacetic acid | Sodium Methoxide | Acetonitrile/Methanol | Reflux | Not specified | Good | |

| Various Ns-amides | 2-Mercaptoethanol | DBU | DMF | Room Temp | Not specified | High to Excellent | [9][11] |

| Various Ns-amides | Thiophenol | Cs₂CO₃ | DMF | Room Temp | Not specified | High to Excellent | [9][11] |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 50 | 40 min | 89-91 | [10] |

| Various Ns-amides | p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 | 12 h | Excellent | [17] |

| N-methylbenzylamine (Ns) | PS-thiophenol | Cs₂CO₃ | THF | 80 (MW) | 6 min | 96 | |

| Various Ns-amides | Fluorous Thiol | K₂CO₃ | Not specified | Not specified | Not specified | High | [12] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine (Nosylation)

This protocol describes the formation of a 2-nitrobenzenesulfonamide from a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

-

Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

-

Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product, the N-nosylated amine, can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a 2-Nitrobenzenesulfonamide

This protocol describes the cleavage of the nosyl group to regenerate the free amine using thiophenol.[10]

Materials:

-

N-nosylated amine (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1M NaOH solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, oil bath

Procedure:

-

In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

-

Add thiophenol (2.5 eq) to the solution.

-

Add potassium carbonate (2.5 eq) to the stirred mixture.

-

Heat the reaction mixture to a temperature between room temperature and 50 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[10]

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).

-

Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, the free amine, can be purified by column chromatography on silica gel or distillation.[10]

Visualizations

Diagrams of Key Processes

Caption: General workflow for amine protection and deprotection.

Caption: The nosylation reaction for amine protection.

Caption: Deprotection mechanism via a Meisenheimer complex.[5][10]

Caption: The Fukuyama Amine Synthesis workflow.[10]

References

- 1. Protective Groups [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | Benchchem [benchchem.com]

- 5. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deprotection of 2-nitro-N-propylbenzenesulfonamide, a key transformation in synthetic organic chemistry for the unmasking of secondary amines. The 2-nitrobenzenesulfonyl (nosyl) group is a widely used protecting group for amines due to its stability under various conditions and its facile cleavage under mild basic conditions with thiolates. This application note includes a summary of common deprotection conditions, a detailed experimental protocol, and a visual representation of the experimental workflow.

Introduction